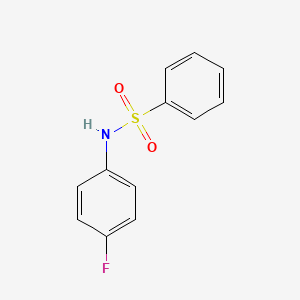

N-(4-fluorophenyl)benzenesulfonamide

描述

ELN484228, also known as N-(4-Fluorophenyl)benzenesulfonamide, is a cell-permeable phenylsulfonamide compound. It is primarily known for its ability to bind to monomeric alpha-synuclein, a protein implicated in Parkinson’s disease. This compound has shown potential in reversing alpha-synuclein-induced impairments in cellular models, making it a promising candidate for therapeutic research .

准备方法

合成路线和反应条件

ELN484228的合成涉及在碱性条件下将4-氟苯胺与苯磺酰氯反应。该反应通常如下进行:

反应物: 4-氟苯胺和苯磺酰氯。

溶剂: 无水二氯甲烷。

碱: 三乙胺。

温度: 室温。

反应时间: 数小时。

然后通过重结晶或柱色谱法纯化产物N-(4-氟苯基)苯磺酰胺 .

工业生产方法

虽然ELN484228的具体工业生产方法尚未得到广泛的记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化大型体积的反应条件,确保一致的质量并实施有效的纯化技术。

化学反应分析

反应类型

ELN484228由于存在磺酰胺基团而主要经历取代反应。它还可以参与各种有机转化,包括:

亲核取代: 苯环上的氟原子可以被其他亲核试剂取代。

亲电芳香取代: 苯环可以与亲电试剂发生反应,导致进一步的官能化。

常用试剂和条件

亲核取代: 常见的亲核试剂包括胺、硫醇和醇盐。反应通常在极性非质子溶剂(如二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF))中进行。

亲电芳香取代: 硝酸、硫酸和卤素等试剂在酸性条件下使用。

主要产物

从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,用胺进行亲核取代将产生新的磺酰胺衍生物,而用溴进行亲电芳香取代将产生溴代磺酰胺 .

科学研究应用

Medicinal Chemistry Applications

Progesterone Receptor Antagonism:

N-(4-fluorophenyl)benzenesulfonamide derivatives have been investigated as nonsteroidal progesterone receptor (PR) antagonists. The benzenesulfonanilide skeleton serves as a promising scaffold for developing PR antagonists, which are crucial in treating conditions like uterine leiomyoma, endometriosis, and certain cancers. Research indicates that specific derivatives exhibit potent PR-antagonistic activity, with some displaying submicromolar IC50 values, indicating high efficacy in inhibiting PR activity .

Cancer Treatment:

The compound has been studied for its role in inhibiting Mer kinase, which is implicated in various cancers, including leukemia and solid tumors. Inhibitors of Mer kinase have shown potential in reducing tumor growth and enhancing the effectiveness of other cancer treatments. For example, UNC1062, a related compound, demonstrated significant anti-tumor effects in preclinical models by inhibiting Mer phosphorylation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis. These compounds have shown superior activity compared to traditional antibiotics, making them candidates for further development as antimicrobial agents. The presence of functionalized imidazole groups enhances their efficacy against resistant strains .

Pharmacological Insights

α-Synuclein Inhibition:

this compound has been identified as an α-synuclein blocker. α-Synuclein is a protein associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting this protein, the compound could potentially contribute to therapeutic strategies aimed at managing or preventing neurodegeneration .

Table 1: Summary of Biological Activities

Case Studies

-

Development of Nonsteroidal PR Antagonists:

A study focused on synthesizing various benzenesulfonamide derivatives to evaluate their PR antagonistic activity. The findings revealed that specific modifications to the sulfonamide structure significantly enhanced binding affinity and selectivity towards PR over androgen receptors . -

Antimicrobial Efficacy Against Resistant Strains:

Research conducted on novel benzenesulfonamide derivatives showed promising results against multidrug-resistant Mycobacterium abscessus. The study emphasized the need for further optimization to enhance their antimicrobial properties and explore their mechanisms of action . -

Inhibition of Mer Kinase in Cancer Models:

A preclinical investigation into the effects of UNC1062 (a derivative related to this compound) demonstrated its ability to inhibit Mer kinase effectively, leading to reduced tumor growth in xenograft models. This highlights the potential for developing targeted therapies using this class of compounds .

作用机制

ELN484228 通过与单体α-突触核蛋白的口袋 I 结合发挥其作用。这种结合逆转了α-突触核蛋白诱导的吞噬作用和囊泡动力学的损伤。该化合物减少了α-突触核蛋白向突触区域的易位,从而保护神经元免受α-突触核蛋白诱导的毒性 . 所涉及的分子靶点和途径包括囊泡运输的调节和多巴胺能神经元的保护 .

相似化合物的比较

类似化合物

N-(4-氟苯基)苯磺酰胺: 结构略有变化的类似化合物。

N-(4-氯苯基)苯磺酰胺: 另一种磺酰胺衍生物,用氯原子代替氟原子。

N-(4-溴苯基)苯磺酰胺: ELN484228的溴化类似物。

独特性

ELN484228 的独特性在于其对单体α-突触核蛋白的特定结合亲和力及其逆转α-突触核蛋白诱导的损伤的能力。这使其在帕金森病等神经退行性疾病的研究中特别有价值 .

生物活性

N-(4-fluorophenyl)benzenesulfonamide, also known as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a fluorine atom attached to a phenyl ring, which plays a crucial role in its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a subject of interest in medicinal chemistry.

Research indicates that this compound acts primarily through inhibition of carbonic anhydrase (CA), an enzyme that regulates bicarbonate and pH levels in biological systems. This inhibition has been linked to enhanced dopaminergic tone and normalization of neuroplasticity, particularly in the context of drug addiction and behavioral sensitization.

Case Study: Nicotine-Induced Behavioral Sensitization

A significant study explored the effects of 4-FBS on nicotine-induced behavioral sensitization in mice. The study involved administering varying doses of 4-FBS (20, 40, and 60 mg/kg) alongside nicotine. Key findings included:

- Locomotor Activity : All doses of 4-FBS significantly attenuated nicotine-induced locomotor activity.

- Adenosine Levels : The highest dose (60 mg/kg) resulted in a marked decrease in adenosine levels in the striatum, suggesting a potential mechanism for its effects on behavior .

Biological Activities

The compound exhibits several biological activities that are noteworthy:

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzenesulfonamide, including this compound, possess antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong efficacy against pathogens like E. coli and C. albicans.

- Cardiovascular Effects : In isolated rat heart models, related sulfonamides have shown potential to influence perfusion pressure and coronary resistance, indicating cardiovascular implications .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZORQGXJAXEIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304155 | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-63-0 | |

| Record name | 312-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。